Poly(ethylene glycol), or PEG, refers to a family of non-toxic, water-soluble polymers of ethylene oxide, identified by CAS Number 9002-90-8. Unlike its toxic monomer, ethylene glycol, PEG is widely approved for biomedical applications, including as a pharmaceutical excipient, due to its biocompatibility and low immunogenicity. The key procurement differentiator within the PEG class is its average molecular weight, which dictates its physical state—from viscous liquid to waxy solid—and functional properties like viscosity, solubility, and hygroscopicity, making molecular weight selection a critical decision for formulation and processability.
Substituting Poly(ethylene glycol) with structurally related compounds is a critical failure point in both industrial and pharmaceutical applications. Diethylene glycol (DEG), a dimer of ethylene glycol, is highly toxic and its accidental or intentional substitution for PEG in pharmaceutical preparations has led to multiple mass poisoning incidents. Its use is strictly regulated to impurity levels below 0.25% w/w in PEG for many applications. Furthermore, substituting one molecular weight grade of PEG for another (e.g., PEG 400 for PEG 4000) will drastically alter formulation viscosity, melting point, and drug release characteristics. Simpler glycols like ethylene glycol or propylene glycol also fail as direct substitutes; ethylene glycol is toxic and has different thermal properties, while propylene glycol, though less toxic, has a different viscosity and hygroscopicity profile, making them unsuitable for applications where PEG's specific properties are required.
Poly(ethylene glycol) is generally recognized as non-toxic and is an FDA-approved excipient for food and pharmaceutical use. In stark contrast, Diethylene glycol (DEG), a potential substitute or contaminant, is dangerously toxic, with a lethal dose estimated between 1.0 and 1.63 g/kg of body weight. Ethylene glycol (EG), the monomer unit of PEG, is also highly toxic if ingested, metabolizing into products that cause kidney damage and metabolic acidosis. This fundamental difference in toxicity makes PEG the only viable choice among these related glycols for applications involving potential human ingestion or topical contact.
| Evidence Dimension | Toxicity (Lethal Dose) |
| Target Compound Data | Generally considered non-toxic; approved for food and pharmaceutical use |
| Comparator Or Baseline | Diethylene Glycol (DEG): Lethal dose of 1.0-1.63 g/kg. Ethylene Glycol (EG): Highly toxic if ingested. |
| Quantified Difference | Qualitatively extreme difference in safety profile, moving from non-toxic to lethal. |
| Conditions | Human ingestion or systemic exposure. |
For any application in pharmaceuticals, cosmetics, or food, the non-toxic profile of PEG is a non-negotiable procurement requirement, eliminating DEG and EG as alternatives.
The physical state and viscosity of Poly(ethylene glycol) are directly controlled by its molecular weight (MW), a critical parameter for processability and formulation. Low MW PEGs (e.g., PEG 200, 400, 600) are clear, viscous liquids at room temperature, while higher MW grades become waxy solids. For example, the density of PEG 400 at 20°C is approximately 1.125 g/cm³, while its viscosity increases significantly compared to the monomer, ethylene glycol. This allows procurement of a specific grade to achieve a target viscosity for ointments, lubricants, or solvents, a level of control not possible with single-molecule comparators like ethylene glycol or propylene glycol.
| Evidence Dimension | Physical State & Viscosity |
| Target Compound Data | Liquid for MW < 600 g/mol; Waxy solid for MW > 1000 g/mol. Viscosity is tunable and increases with MW. |
| Comparator Or Baseline | Ethylene Glycol: Low-viscosity liquid. Propylene Glycol: Viscous liquid (fixed viscosity). |
| Quantified Difference | PEG offers a wide spectrum of viscosities and physical forms, whereas comparators have fixed properties. |
| Conditions | Room temperature (approx. 20-25°C). |
This allows buyers to select the precise physical properties required for a formulation, from a low-viscosity solvent to a solid binder, by simply choosing the correct PEG grade.
For advanced drug delivery, Poly(ethylene glycol) is the industry standard for PEGylation, the covalent attachment of PEG chains to therapeutic molecules to improve their properties. The molecular weight of the PEG precursor is a critical design parameter. PEGs with MW < 5 kDa are often used for proteins, while PEGs with MW ≥ 5 kDa are typically used for smaller molecules to significantly increase hydrodynamic size, enhance solubility, and extend circulation half-life by reducing renal clearance. For example, PEGs with an MW of 2 kDa or higher are required to effectively shield nanoparticle surfaces from protein attachment, and high MW PEGs (>20 kDa) are used to create a 'stealth' effect that evades the immune system. This functional relationship between MW and in-vivo performance is unique to PEG and cannot be replicated by simple glycols.
| Evidence Dimension | Suitability for PEGylation |
| Target Compound Data | Specific MW ranges are selected to achieve desired pharmacokinetic outcomes (e.g., >20 kDa for stealth effect, >5 kDa for small molecules). |
| Comparator Or Baseline | Ethylene Glycol, Diethylene Glycol, Propylene Glycol: Not used for PEGylation; lack the required polymer chain length and established biocompatibility. |
| Quantified Difference | PEG is the enabling material for this entire class of drug modification, while the comparators are unsuitable. |
| Conditions | Covalent modification of therapeutic proteins, peptides, or nanoparticles. |
Procurement of a specific, high-purity PEG of a defined molecular weight is the essential first step for developing advanced, long-acting biotherapeutics.
Based on its non-toxic profile and tunable physical state, specific PEG grades are selected as excipients. Liquid grades like PEG 400 serve as solvents and plasticizers in softgel capsules, while solid, waxy grades like PEG 4000 and 6000 are used as binders in tablets and as bases for suppositories and ointments where a specific melting point and viscosity are required.
High-purity, monofunctional PEGs with specific molecular weights (e.g., 20 kDa, 40 kDa) are procured as critical starting materials for PEGylation. This process extends the in-vivo half-life of protein and peptide drugs by increasing their size to reduce kidney filtration, a direct consequence of selecting a high-molecular-weight polymer over simpler, rapidly cleared glycols.
In applications where incidental contact with food, drugs, or humans is possible, the favorable safety profile of PEG makes it a preferred choice over toxic ethylene glycol for heat transfer fluids and industrial lubricants. Low-molecular-weight liquid PEGs offer the necessary fluidity and thermal stability without the handling precautions and toxicity risks associated with EG.
The hygroscopic nature of liquid PEGs allows them to function as effective humectants in cosmetic creams and industrial formulations, retaining moisture and preventing products from drying out. Unlike more volatile solvents, PEGs contribute to stability and texture, a choice driven by their specific water-retention properties compared to alternatives like propylene glycol or glycerol.